N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide
Description
Historical Context in Heterocyclic Medicinal Chemistry
The benzimidazole nucleus has been a cornerstone of medicinal chemistry since the 1940s, with early applications in anthelmintic drugs like thiabendazole. Parallel developments in furan chemistry emerged through natural product-inspired antimicrobial agents, where the furan ring’s electron-rich nature enabled interactions with microbial enzymes. The fusion of these motifs in this compound represents a modern evolution, combining the DNA-binding capacity of benzimidazoles with the redox-active properties of furans.
Key historical milestones informing its design include:
- 1950s : Recognition of benzimidazole’s ability to intercalate DNA through planar aromatic stacking
- 1980s : Development of furan carboxamides as agricultural fungicides, demonstrating target selectivity
- 2000s : Structural elucidation of PARP-1’s catalytic domain, revealing hydrophobic binding pockets amenable to benzimidazole derivatives
Position in Contemporary Drug Discovery Research
In the PARP inhibitor landscape, this compound occupies a strategic niche between first-generation inhibitors (e.g., olaparib) and newer clinical candidates. Its structural distinctiveness arises from:
The furan carboxamide moiety introduces enhanced hydrogen-bonding capacity compared to traditional carboxamide linkers, potentially improving target residence time. Molecular docking studies suggest the furan oxygen forms a critical hydrogen bond with PARP-1’s Ser904, while the benzimidazole nitrogen interacts with Gly863.
Significance in Target-Based Drug Design
Rational design strategies for this compound address three key PARP-1 binding domains:
Catalytic Domain Engagement
Hydrophobic Pocket Optimization
Selectivity Engineering
Structure-activity relationship (SAR) studies reveal that halogen substitution at the furan 5-position (e.g., bromine) increases PARP-1 affinity by 3-5 fold compared to unsubstituted analogs. This aligns with crystallographic data showing halogen bonding potential with Tyr907.
Research Status and Preclinical Development Progress
Current preclinical data position this compound as a candidate for combination therapies with DNA-damaging agents:
In Vitro Profiling Data
Ongoing optimization focuses on:
- Prodrug Development : Esterification of the carboxamide to enhance oral bioavailability
- Combination Screenings : Synergy studies with temozolomide and platinum analogs
- Polypharmacology Exploration : Dual PARP-1/HDAC inhibition through structural hybridization
The compound’s benzofuran isomer (N-[4-(1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide) has shown comparable PARP-1 affinity (IC~50~ = 28 nM) but reduced cellular permeability, underscoring the critical role of furan ring size in membrane transit.
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-18(16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)21-17/h1-11H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQKNOSKYQWLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 4-(1H-benzimidazol-2-yl)aniline with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and inhibit the replication of cancer cells. Additionally, it can interact with enzymes involved in microbial metabolism, leading to the inhibition of microbial growth. The furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₁₈H₁₄N₃O₂.
- Biological Activity : Demonstrated potent anthelmintic activity against Eisenia fetida (adult earthworms) in vitro, comparable to the standard drug albendazole .
- Structural Features : The benzimidazole moiety contributes to hydrogen bonding and π-π stacking interactions, while the furan carboxamide enhances solubility and target specificity.
Structural Analogs with Substituted Furan Rings
N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide
- Molecular Formula : C₁₈H₁₂N₃O₂Br.
- Modification : Bromine substitution at the 5-position of the furan ring.
N-(p-Tolyl)furan-2-carboxamide (3p)
- Structure : Lacks the benzimidazole core but retains the furan carboxamide group.
- Synthesis : Prepared via reductive transamidation, confirmed by NMR .
- Activity: Not explicitly reported, but simpler analogs like this are often screened for antimicrobial or anti-inflammatory properties.
Benzimidazole Derivatives with Varied Pharmacophores
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline)
- Activity : PPARγ agonist with analgesic effects in morphine-induced hyperalgesia models .
- Comparison : Replaces the furan carboxamide with a 4-methoxyaniline group, shifting activity toward neuropathic pain modulation rather than antiparasitic effects.
Compound 18 (N-(3/4-(1H-Benzimidazol-2-yl)phenyl)-2-phenyl-1H-benzimidazole-5-carboxamide)
- Activity : Exhibited superior antifungal activity against Candida albicans compared to the target compound .
- Structural Advantage : Dual benzimidazole rings may enhance membrane permeability and target binding in fungal cells.
Hybrid Benzimidazole-Furan Derivatives
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide
- Molecular Weight : 331.4 g/mol.
- Modification : Chiral center introduced via a phenylethyl side chain.
- Impact : Increased stereochemical complexity may improve selectivity for enzymatic targets, though activity data are unavailable .
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide
- Structure : Replaces furan carboxamide with a diphenylpropanamide group.
Future Studies :
- Structure-Activity Relationships (SAR) : Systematic exploration of substituents (e.g., halogens, alkyl groups) on the furan ring.
- Pharmacokinetics : Assess bioavailability and metabolic stability of brominated or chiral analogs.
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the synthesis, biological mechanisms, and therapeutic potential of this compound, supported by relevant case studies and research findings.
Synthesis and Structure
The compound can be synthesized through various methods involving the coupling of benzimidazole derivatives with furan-2-carboxamide. The structural formula can be represented as follows:
This structure features a benzimidazole moiety, which is known for its pharmacological properties, combined with a furan ring that enhances its biological activity.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer effects. A study reported its efficacy as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in the treatment of cancers with BRCA mutations. The compound demonstrated an IC50 value comparable to Olaparib, a well-known PARP inhibitor, indicating its potential as a therapeutic agent in oncology .
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μM) | Target Cancer Cell Line |
|---|---|---|
| This compound | 0.023 | BRCA-deficient (MDA-MB-436) |
| Olaparib | 0.025 | BRCA-deficient (MDA-MB-436) |
| Control (DMSO) | - | - |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity Results
| Pathogen | Zone of Inhibition (mm) | Concentration Tested (μg/ml) |
|---|---|---|
| E. coli | 15 | 100 |
| Staphylococcus aureus | 12 | 100 |
| Gentamycin (Control) | 20 | 100 |
The biological activity of this compound can be attributed to its ability to interfere with cellular pathways involved in cancer cell proliferation and survival. As a PARP inhibitor, it disrupts DNA repair mechanisms in cancer cells, leading to apoptosis. Additionally, its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
- Cancer Cell Viability Study : A recent study evaluated the effects of this compound on various breast cancer cell lines, including MDA-MB-231 and MDA-MB-468. The results indicated that the compound significantly reduced cell viability in BRCA-deficient cells while showing minimal effects on normal cells .
- Antibacterial Screening : Another study focused on the antibacterial efficacy of benzimidazole derivatives, including this compound. The findings revealed that the compound exhibited comparable activity to standard antibiotics against E. coli and Pseudomonas aeruginosa at varying concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
